molecular formula C12H19NO4 B15052399 (1S,4R,5S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid

(1S,4R,5S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid

Cat. No.: B15052399
M. Wt: 241.28 g/mol
InChI Key: GMGUVTWUHZJSAF-CIUDSAMLSA-N
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Description

(1S,4R,5S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[221]heptane-5-carboxylic acid is a bicyclic compound featuring a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4R,5S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid typically involves multiple steps, starting from simpler precursors. One common method involves the cyclization of a suitable precursor in the presence of a base, followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the required purity for further applications.

Chemical Reactions Analysis

Types of Reactions

(1S,4R,5S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1S,4R,5S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[221]heptane-5-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of bicyclic structures on biological activity. It may serve as a model compound for investigating the interactions between small molecules and biological targets.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. For example, they could be explored as inhibitors of specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its rigid bicyclic structure may impart desirable characteristics such as increased stability and rigidity to the resulting materials.

Mechanism of Action

The mechanism of action of (1S,4R,5S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites on enzymes or receptors, potentially inhibiting their activity. The exact pathways involved depend on the specific biological target and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    (1S,4R,5S)-2-Azabicyclo[2.2.1]heptane-5-carboxylic acid: Lacks the Boc protecting group, making it more reactive.

    (1S,4R,5S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid: Similar structure but with a different position of the carboxylic acid group.

Uniqueness

The presence of the Boc protecting group in (1S,4R,5S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid makes it more stable and easier to handle in synthetic applications. This protecting group can be selectively removed under mild conditions, allowing for further functionalization of the molecule.

Properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

(1S,4R,5S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-5-carboxylic acid

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-6-7-4-8(13)5-9(7)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8-,9-/m0/s1

InChI Key

GMGUVTWUHZJSAF-CIUDSAMLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1C[C@@H]2C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CC2C(=O)O

Origin of Product

United States

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